An In-depth Technical Guide to 2-Fluoro-4-iodobenzonitrile (CAS: 137553-42-5)
An In-depth Technical Guide to 2-Fluoro-4-iodobenzonitrile (CAS: 137553-42-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-iodobenzonitrile, a key building block in medicinal chemistry. This document consolidates critical information on its chemical and physical properties, detailed synthesis protocols, and significant applications in the development of therapeutic agents. Particular focus is given to its role in the synthesis of inhibitors for Leishmania infantum trypanothione (B104310) reductase and antagonists for the Transient Receptor Potential Ankylrin 1 (TRPA1) channel. Safety and handling information is also included to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
2-Fluoro-4-iodobenzonitrile is a substituted aromatic nitrile.[1] The presence of three different functional groups—nitrile, fluoro, and iodo—on the benzene (B151609) ring makes it a versatile intermediate for a variety of chemical transformations.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 137553-42-5 | [2] |
| Molecular Formula | C₇H₃FIN | [2] |
| Molecular Weight | 247.01 g/mol | [2] |
| Appearance | Red-brown to white crystalline solid/powder | [3][4] |
| Melting Point | 103.7-104.6 °C | [3] |
| Boiling Point | 264.0 ± 25.0 °C at 760 mmHg | [4] |
| Density | 2.0 ± 0.1 g/cm³ | [3] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL). | [4] |
| Flash Point | 113.4 ± 23.2 °C | [3] |
Table 2: Spectroscopic Data
Detailed spectroscopic data such as specific peak lists for NMR, IR, and MS are not consistently available in the public domain and are typically provided by the supplier upon purchase.
| Spectroscopy Type | Data |
| ¹H NMR | Data not available in indexed search results. |
| ¹³C NMR | Data not available in indexed search results. |
| IR | Data not available in indexed search results. |
| Mass Spectrometry | Data not available in indexed search results. |
Synthesis of 2-Fluoro-4-iodobenzonitrile
There are two primary methods reported for the synthesis of 2-Fluoro-4-iodobenzonitrile.
Synthesis from 2-Fluoroaniline (B146934)
This method involves the iodination of 2-fluoroaniline followed by the introduction of the nitrile group.[1]
Step 1: Synthesis of 2-Fluoro-4-iodoaniline (B146158)
-
Under a nitrogen atmosphere, dissolve iodine in tetrahydrofuran (B95107) (THF).
-
At -20 °C, add the iodine solution dropwise to a solution of n-butyl lithium.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Cool the mixture to -70 °C and add a THF solution of o-fluoroaniline dropwise. Stir for 1 hour.
-
Add dry ice (50g) and allow the reaction to warm to room temperature overnight with stirring.
-
Quench the reaction with 100 mL of water and separate the organic phase.
-
Acidify the aqueous phase to a pH of 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous phase three times with ethyl acetate (B1210297).
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Concentrate the solution under vacuum to yield 2-fluoro-4-iodoaniline as a yellow solid.[1]
Step 2: Synthesis of 2-Fluoro-4-iodobenzonitrile
-
To a solution of 2-fluoro-4-iodoaniline in anhydrous acetonitrile (B52724) at room temperature, add potassium cyanide.
-
Heat the mixture at 60 °C for 25 minutes.
-
Add 20 mL of a saturated sodium thiosulfate (B1220275) solution.
-
Concentrate the mixture under reduced pressure to remove most of the acetonitrile.
-
Extract the aqueous phase four times with ethyl acetate (4 x 10 mL).
-
Dry the combined organic extracts over magnesium sulfate.
-
Filter and concentrate under vacuum to obtain a solid.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient (0-10% ethyl acetate) to yield 2-Fluoro-4-iodobenzonitrile.[1]
Caption: Synthesis of 2-Fluoro-4-iodobenzonitrile from 2-Fluoroaniline.
Synthesis via Sandmeyer Reaction
An alternative route to a related isomer, 2-fluoro-5-iodobenzonitrile, is through a Sandmeyer reaction, which is a common method for converting anilines to various functional groups via a diazonium salt intermediate.[5] A similar approach can be envisioned for the 4-iodo isomer.
-
Suspend 2-fluoro-5-iodoaniline (B1345027) (1.0 eq) in an aqueous solution of hydrochloric or hydrobromic acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite (B80452) (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
After cooling, extract the product with a suitable organic solvent (e.g., toluene (B28343) or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-fluoro-5-iodobenzonitrile.[5]
Caption: Sandmeyer reaction for the synthesis of 2-Fluoro-5-iodobenzonitrile isomer.
Applications in Drug Discovery
2-Fluoro-4-iodobenzonitrile is a valuable building block for the synthesis of biologically active molecules.[4][6]
Inhibitors of Leishmania infantum Trypanothione Reductase (Li-TryR)
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The parasite has a unique redox system based on the dithiol trypanothione, which is kept in its reduced, active form by the NADPH-dependent enzyme trypanothione reductase (TryR). This enzyme is essential for the parasite's survival and is absent in humans, making it an attractive drug target.[7][8] 2-Fluoro-4-iodobenzonitrile has been used in the synthesis of inhibitors of Li-TryR.[4]
Caption: The trypanothione pathway in Leishmania and the inhibitory action of TryR inhibitors.
Antagonists of Transient Receptor Potential Ankyrin 1 (TRPA1)
The TRPA1 ion channel is a non-selective cation channel expressed in sensory neurons. It is a sensor for a wide range of noxious stimuli, including inflammatory agents, and plays a crucial role in pain signaling.[9][10][11] Antagonists of TRPA1 are therefore being investigated as potential analgesic drugs.[9] 2-Fluoro-4-iodobenzonitrile serves as a starting material for the synthesis of novel TRPA1 antagonists.[4]
Caption: TRPA1 signaling pathway in pain and its blockade by antagonists.
Safety and Handling
2-Fluoro-4-iodobenzonitrile is classified as toxic and an irritant.[3] Appropriate safety precautions should be taken when handling this compound.
Table 3: Hazard and Safety Information
| Hazard Statement | Description | GHS Classification |
| H301 | Toxic if swallowed | Acute toxicity, Oral (Category 3) |
| H312 | Harmful in contact with skin | Acute toxicity, Dermal (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |
| H332 | Harmful if inhaled | Acute toxicity, Inhalation (Category 4) |
| H335 | May cause respiratory irritation | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation |
Precautionary Measures:
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. It is noted to be light-sensitive.[6]
Conclusion
2-Fluoro-4-iodobenzonitrile is a valuable and versatile building block in the field of medicinal chemistry. Its trifunctionalized aromatic structure allows for the synthesis of complex molecules with significant biological activity. The detailed synthesis protocols and an understanding of its applications in targeting diseases like leishmaniasis and in the management of pain highlight its importance for researchers and drug development professionals. Adherence to strict safety protocols is essential when working with this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 2-Fluoro-4-iodobenzonitrile | C7H3FIN | CID 2774518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 2-FLUORO-4-IODOBENZONITRILE | 137553-42-5 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Disruption of the trypanothione reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages | The EMBO Journal [link.springer.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
